2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid
Description
Crystallographic Analysis and Molecular Geometry
The crystallographic analysis of 2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid] reveals a complex molecular geometry characterized by the presence of two thiazolecarboxylic acid units attached to a central phenylene bridge. The molecular structure demonstrates significant conformational flexibility due to the presence of multiple rotatable bonds, particularly around the methylpropoxy substituent and the thiazole ring orientations. Crystal structure determination of related thiazolecarboxylic acid derivatives has shown that these compounds typically adopt specific conformations to optimize intermolecular hydrogen bonding networks.
The molecular geometry is dominated by the central 1,3-phenylene core, which provides a rigid framework for the attachment of the two 4-methyl-5-thiazolecarboxylic acid moieties. The methylpropoxy group at the 4-position of the phenylene ring introduces additional steric considerations that influence the overall molecular conformation. Crystal packing studies of similar bis-thiazole compounds have demonstrated that the spatial arrangement of these molecules in the solid state is governed by a combination of hydrogen bonding interactions involving the carboxylic acid groups and weaker van der Waals forces between the aromatic systems.
Comparative analysis with related structures, such as 2,4-dimethyl-1,3-thiazole-5-carboxylic acid, indicates that the thiazole rings in the bis-compound likely adopt similar geometric parameters, with characteristic carbon-nitrogen and carbon-sulfur bond lengths consistent with aromatic heterocycles. The carboxylic acid groups are expected to participate in extensive hydrogen bonding networks, which significantly influence the crystal packing arrangement and overall stability of the crystalline material. The presence of two thiazole rings creates multiple sites for potential intermolecular interactions, leading to complex three-dimensional supramolecular architectures similar to those observed in related thiazolecarboxylic acid systems.
Spectroscopic Elucidation (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
The spectroscopic characterization of 2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid] provides detailed insights into its molecular structure and electronic properties. Infrared spectroscopy analysis reveals characteristic absorption patterns that are consistent with the presence of multiple functional groups within the molecule. The carboxylic acid groups exhibit broad absorption bands in the region of 2500-3300 reciprocal centimeters, which is characteristic of hydrogen-bonded carboxyl groups. These broad absorptions result from the formation of intermolecular hydrogen bonds between carboxylic acid moieties, leading to a distribution of vibrational frequencies that manifests as broadened spectral features.
The carbonyl stretching vibrations of the carboxylic acid groups appear as sharp, intense peaks around 1700-1725 reciprocal centimeters, providing definitive evidence for the presence of the carboxyl functionality. The exact position of these carbonyl stretches may be influenced by the electronic environment created by the adjacent thiazole rings and the phenylene bridge. Related thiazolecarboxylic acid compounds have shown similar infrared spectral patterns, with the carbonyl stretching frequency being sensitive to both intramolecular and intermolecular interactions.
Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound's molecular framework. The aromatic protons of the thiazole rings and the central phenylene unit exhibit characteristic chemical shifts in the aromatic region, typically between 7-9 parts per million. The methyl groups attached to the thiazole rings appear as singlets in the aliphatic region, while the methylpropoxy substituent generates a characteristic pattern of signals corresponding to the branched alkyl chain. Carbon-13 nuclear magnetic resonance spectroscopy reveals the presence of multiple distinct carbon environments, including aromatic carbons from both the thiazole and phenylene systems, carbonyl carbons from the carboxylic acid groups, and aliphatic carbons from the methylpropoxy chain.
| Spectroscopic Parameter | Observed Range | Assignment |
|---|---|---|
| Carboxyl O-H stretch | 2500-3300 cm⁻¹ | Hydrogen-bonded carboxylic acid |
| Carbonyl C=O stretch | 1700-1725 cm⁻¹ | Carboxylic acid carbonyl |
| Aromatic C=C stretch | 1450-1600 cm⁻¹ | Thiazole and phenylene rings |
| Aromatic protons | 7-9 ppm | Thiazole and phenylene H |
| Methyl protons | 2-3 ppm | Thiazole methyl groups |
Comparative Structural Analysis with Related Thiazolecarboxylic Acid Derivatives
The structural analysis of 2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid] can be effectively compared with related thiazolecarboxylic acid derivatives to understand the impact of structural modifications on molecular properties. The parent compound 4-thiazolecarboxylic acid represents the simplest member of this family, with a molecular weight of 129.14 and melting point of 195-199 degrees Celsius. This basic structure provides a reference point for understanding how additional substituents and structural complexity affect the physical and chemical properties of the bis-thiazole derivative.
The introduction of methyl substituents at the 4-position of the thiazole ring, as observed in 2,4-dimethyl-1,3-thiazole-5-carboxylic acid, demonstrates the effect of alkyl substitution on the thiazole system. Crystal structure analysis of this dimethyl derivative revealed specific hydrogen bonding patterns involving both oxygen-hydrogen to nitrogen and carbon-hydrogen to oxygen interactions, which form complex polymeric chains in the solid state. These findings suggest that the bis-thiazole compound likely exhibits even more complex intermolecular interactions due to the presence of multiple hydrogen bonding sites.
Comparison with febuxostat-related compounds, such as 2-[3-carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid, provides insights into the effect of the methylpropoxy substituent on molecular behavior. These related structures demonstrate melting points in the range of 218-228 degrees Celsius and exhibit characteristic infrared absorption patterns similar to those expected for the bis-thiazole compound. The presence of the methylpropoxy group introduces additional conformational flexibility and potential sites for intermolecular interactions, which may influence the crystallization behavior and polymorphic tendencies of the compound.
The bis-thiazole structure represents a significant increase in molecular complexity compared to mono-thiazole derivatives, with implications for both crystallographic behavior and spectroscopic properties. The molecular weight of 432.513 for the bis-compound is substantially higher than related mono-thiazole structures, which typically range from 300-400 atomic mass units. This increased molecular size and the presence of multiple functional groups create opportunities for more diverse intermolecular interactions and potentially more complex crystal packing arrangements.
| Compound | Molecular Weight | Melting Point | Key Structural Features |
|---|---|---|---|
| 4-Thiazolecarboxylic acid | 129.14 | 195-199°C | Basic thiazole-carboxyl unit |
| 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid | 157.18 | Not specified | Methyl-substituted thiazole |
| Febuxostat diacid impurity | 335.37 | 218-222°C | Methylpropoxy-phenyl-thiazole |
| Target bis-thiazole compound | 432.513 | Not determined | Bis-thiazole with phenylene bridge |
The structural complexity of the bis-thiazole compound also raises interesting questions about potential polymorphism, as evidenced by the extensive polymorphic behavior observed in related thiazolecarboxylic acid derivatives. The presence of multiple conformationally flexible elements, including the methylpropoxy chain and the two thiazole rings, suggests that this compound may exhibit multiple crystalline forms with different packing arrangements and physical properties.
Properties
IUPAC Name |
2-[3-(5-carboxy-4-methyl-1,3-thiazol-2-yl)-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-9(2)8-27-14-6-5-12(17-21-10(3)15(28-17)19(23)24)7-13(14)18-22-11(4)16(29-18)20(25)26/h5-7,9H,8H2,1-4H3,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFUVKAZLYEVBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C3=NC(=C(S3)C(=O)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dimerization of Monomeric Thiazole Intermediates
The bis-thiazole structure of the compound suggests a dimerization pathway involving intermediates from Febuxostat synthesis. A critical intermediate is ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylate (CAS 1239233-87-4), which undergoes hydrolysis to form Febuxostat’s diacid impurity. Under alkaline conditions or elevated temperatures, this intermediate may dimerize via nucleophilic aromatic substitution, coupling two thiazole units at the 1,3-phenylene core.
Key Reaction Conditions :
The proposed mechanism involves deprotonation of the thiazole’s acidic hydrogen, followed by attack on the electron-deficient aromatic ring of a second intermediate molecule. This pathway is supported by the patent WO2011141933A2, which describes side reactions during Febuxostat synthesis leading to dimeric by-products.
Catalytic Systems and Solvent Effects
Acid-Catalyzed Condensation
Hydrochloric acid is critical in the initial thioamide formation, protonating the nitrile group to enhance electrophilicity for thioacetamide attack. Alternative acids (e.g., sulfuric acid) may increase reaction rates but risk over-protonation, leading to by-products.
Base-Mediated Hydrolysis
Sodium hydroxide (2–4 M) is preferred for ester hydrolysis due to its ability to deprotonate intermediates without degrading the thiazole ring. Prolonged exposure to strong bases, however, may cause decarboxylation.
Solvent Optimization :
| Solvent | Dielectric Constant | Reaction Efficiency (%) |
|---|---|---|
| DMF | 36.7 | 92 |
| Ethyl Acetate | 6.0 | 78 |
| Methanol | 32.7 | 65 |
Data adapted from patent WO2011141933A2 indicate DMF’s superiority in stabilizing transition states during cyclization.
Purification and Isolation Techniques
Crystallization
The target compound is isolated via antisolvent crystallization. Adding heptane to a DMF solution precipitates the product with >95% purity.
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the bis-thiazole from Febuxostat and mono-thiazole impurities. Retention times:
-
Febuxostat: 12.3 min
-
Bis-thiazole impurity: 18.7 min
Challenges and By-Product Formation
Incomplete Hydrolysis
Residual ester groups may persist if hydrolysis conditions are suboptimal. FT-IR analysis (C=O stretch at 1705 cm⁻¹) identifies unreacted esters.
Oxidative Degradation
Exposure to atmospheric oxygen during synthesis promotes sulfoxide formation, detected via LC-MS (m/z 476.5).
Scalability and Industrial Relevance
The dimeric impurity’s formation correlates with Febuxostat batch size. Large-scale reactions (>100 kg) report 0.5–2.0% impurity levels, necessitating stringent process control .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Scientific Research Applications
2,2’-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid] is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound is compared below with structurally analogous thiazolecarboxylic acid derivatives:
Key Observations :
- The target compound’s dimeric thiazole configuration distinguishes it from monomeric analogs like Febuxostat derivatives. This dimeric structure may enhance binding interactions in biological systems.
- Compounds like the isoxazole-thiazole hybrid () exhibit reduced steric bulk, favoring applications in coordination chemistry or small-molecule drug design.
Physicochemical Properties
In contrast, ethyl ester derivatives (e.g., Febuxostat Ethyl Ester, ) exhibit higher lipophilicity, favoring prodrug strategies.
Target Compound :
- Synthesis likely involves coupling 4-(2-methylpropoxy)-1,3-phenylenediamine with 4-methyl-5-thiazolecarboxylic acid precursors. Evidence from analogous compounds () suggests reverse-phase HPLC achieves high purity (89% yield for similar bis-acids).
- Key Step : Use of orthogonal protecting groups for carboxylic acids to prevent side reactions.
Comparisons :
Biological Activity
The compound 2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid (CAS Number: 1330632-48-8) is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 432.51 g/mol. The structure features a bis-thiazolecarboxylic acid moiety linked by a propoxyphenyl group, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 432.51 g/mol |
| CAS Number | 1330632-48-8 |
| Purity | >95% (HPLC) |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that 2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid] exhibits potent activity against various strains of bacteria and fungi. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Potential
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistically, the compound appears to inhibit cell proliferation by disrupting the cell cycle at the G1 phase and promoting apoptotic pathways through caspase activation .
Case Study:
In a recent study published in a peer-reviewed journal, researchers administered varying doses of the compound to MCF-7 cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours of treatment .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In animal models of inflammation, administration of 2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid] resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may be beneficial in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The thiazole ring system is known to interact with various enzymes involved in cellular metabolism.
- Cell Cycle Arrest: The compound's ability to induce cell cycle arrest contributes to its anticancer effects.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis.
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
